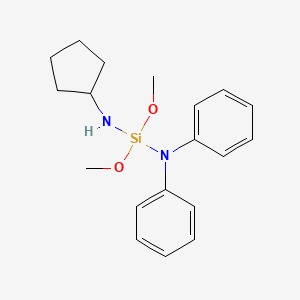
N'-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine is a unique organosilicon compound characterized by its cyclopentyl and diphenyl groups attached to a silanediamine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine typically involves the reaction of cyclopentylamine with diphenylsilane dichloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:
Cyclopentylamine+Diphenylsilane dichloride→N’-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N’-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methoxy groups can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanol derivatives, while substitution reactions can produce a wide range of functionalized silanes.
Applications De Recherche Scientifique
N’-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug development.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism of action of N’-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also participate in hydrogen bonding and other non-covalent interactions, influencing the reactivity and stability of the resulting complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Dimethoxy-N,N-dimethylethylamine
- 1,1-Diethoxy-N,N-dimethylethanamine
Uniqueness
N’-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine is unique due to its specific combination of cyclopentyl and diphenyl groups attached to a silanediamine core. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in synthesis and materials science.
Propriétés
Numéro CAS |
923560-79-6 |
|---|---|
Formule moléculaire |
C19H26N2O2Si |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
N-[(cyclopentylamino)-dimethoxysilyl]-N-phenylaniline |
InChI |
InChI=1S/C19H26N2O2Si/c1-22-24(23-2,20-17-11-9-10-12-17)21(18-13-5-3-6-14-18)19-15-7-4-8-16-19/h3-8,13-17,20H,9-12H2,1-2H3 |
Clé InChI |
PSNJRPIWVUAJAQ-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](NC1CCCC1)(N(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


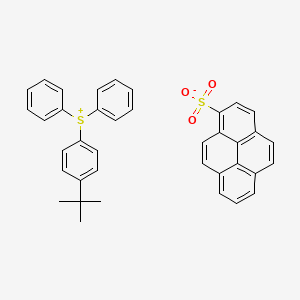
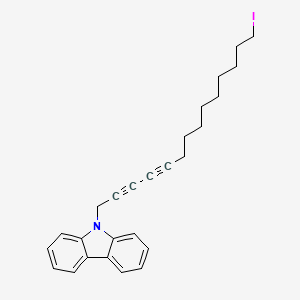
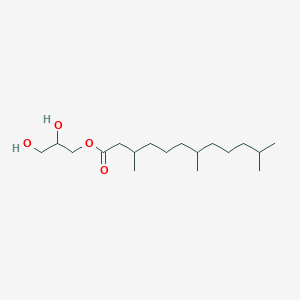
![4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione, 5-(3-cyclopropylpropyl)-2-(difluoromethyl)-](/img/structure/B14174166.png)
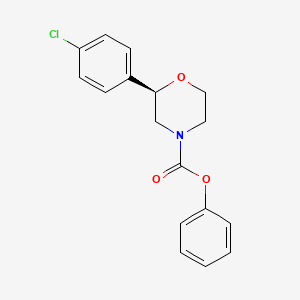
![12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol](/img/structure/B14174170.png)

![1,1'-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene)](/img/structure/B14174180.png)
![N-[2-(4-Chlorophenoxy)phenyl]piperidin-4-amine](/img/structure/B14174187.png)

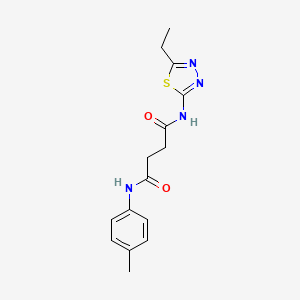

![2,2'-disulfanediylbis[N-(naphthalen-1-yl)acetamide]](/img/structure/B14174211.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6-[[(1,1-dimethylethoxy)carbonyl]oxy]-, 1,1-dimethylethyl ester](/img/structure/B14174219.png)
